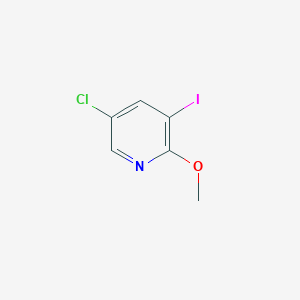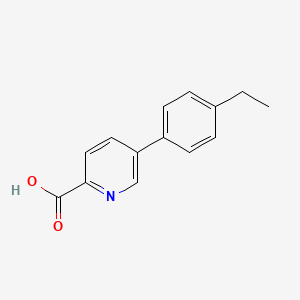
5-(4-Ethylphenyl)picolinic acid
説明
5-(4-Ethylphenyl)picolinic acid is a compound with the molecular formula C14H13NO2 and a molecular weight of 227.26 . It is also known as 5-(4-ethylphenyl)pyridine-2-carboxylic acid . This compound is a derivative of picolinic acid, which is a derivative of pyridine with a carboxylic acid (COOH) substituent at the 2-position .
Molecular Structure Analysis
The molecular structure of 5-(4-Ethylphenyl)picolinic acid includes a pyridine ring with a carboxylic acid group at the 2-position and an ethylphenyl group at the 5-position . The InChI key for this compound is OHDVKTLZPWXQQE-UHFFFAOYSA-N .科学的研究の応用
Antioxidant Activity and Analytical Methods
Analytical Methods Used in Determining Antioxidant Activity
A review highlights the significance of various tests, including those involving picolinic acid derivatives, to determine antioxidant activity. These tests assess the capacity of compounds to act against oxidative stress, a key factor in numerous diseases and aging processes. The study elaborates on tests based on hydrogen atom transfer and electron transfer, which are crucial for understanding the antioxidant potential of compounds, including picolinic acid derivatives (Munteanu & Apetrei, 2021).
Environmental and Biodegradation Concerns
Radionuclide-Chelating Agent Complexes
Research on low-level radioactive decontamination waste has explored the role of picolinic acid as a chelating agent. This work addresses environmental concerns, indicating that picolinic acid can form complexes with radionuclides, potentially affecting their mobility and environmental persistence. The findings stress the importance of understanding picolinic acid's interactions with radionuclides to mitigate risks associated with radioactive waste disposal (Serne et al., 1996).
Neuroprotective and Gut-Brain Axis Effects
Neuroprotective Natural Products and the Gut–Brain Axis
Picolinic acid is implicated in the metabolism of tryptophan, influencing the gut-brain axis. Its role in neuroprotection, particularly through its antioxidant activities and modulation of neurotransmitter pathways, highlights its potential in treating neurological conditions and enhancing mental health. This research underscores picolinic acid's therapeutic prospects in neuroprotection and its influence on depression and other gut-brain axis-related disorders (Liaqat, Parveen, & Kim, 2022).
将来の方向性
特性
IUPAC Name |
5-(4-ethylphenyl)pyridine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO2/c1-2-10-3-5-11(6-4-10)12-7-8-13(14(16)17)15-9-12/h3-9H,2H2,1H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHDVKTLZPWXQQE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=CN=C(C=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90679300 | |
| Record name | 5-(4-Ethylphenyl)pyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90679300 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-Ethylphenyl)picolinic acid | |
CAS RN |
1226265-49-1 | |
| Record name | 5-(4-Ethylphenyl)pyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90679300 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-Chloro-2-(dimethoxymethyl)furo[2,3-b]pyridine](/img/structure/B1422471.png)
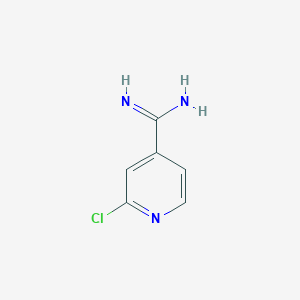
![2-[(3-Oxopiperazin-1-yl)methyl]furan-3-carboxylic acid hydrochloride](/img/structure/B1422475.png)
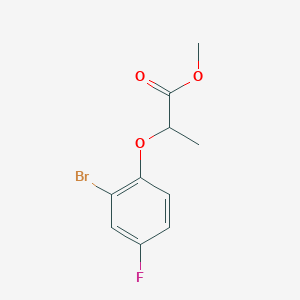
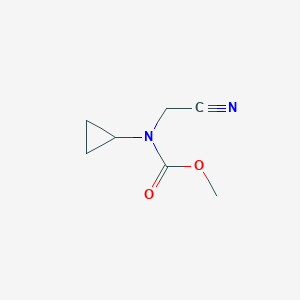
![3-[5-(Oxolan-3-yl)-1,2,4-oxadiazol-3-yl]aniline](/img/structure/B1422479.png)
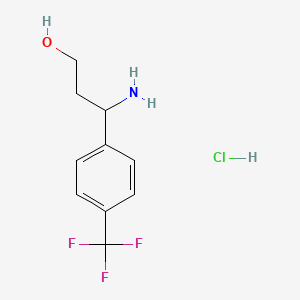
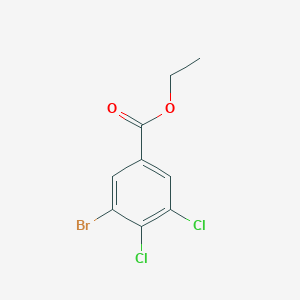
![2-[(2,3-Dihydro-1,4-benzodioxin-6-ylmethyl)amino]acetic acid hydrochloride](/img/structure/B1422483.png)
![2-chloro-N-{[4-(pyrrolidin-1-yl)phenyl]methyl}acetamide](/img/structure/B1422486.png)
![2-Chloro-1-{4-[(4-methoxyphenyl)methyl]piperazin-1-yl}ethan-1-one hydrochloride](/img/structure/B1422489.png)
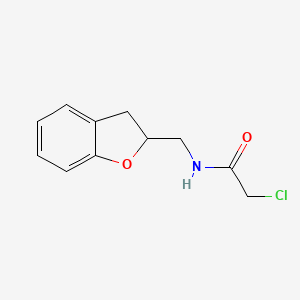
![Methyl 2,3-dihydro-[1,4]dioxino[2,3-b]pyridine-7-carboxylate](/img/structure/B1422491.png)
